molecular formula C25H23NO4 B2798164 3-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)butanoic acid CAS No. 1566943-70-1

3-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)butanoic acid

Cat. No.: B2798164
CAS No.: 1566943-70-1
M. Wt: 401.462
InChI Key: LVAKBTRFVINCRI-UHFFFAOYSA-N
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Description

3-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)butanoic acid (hereafter referred to as the target compound) is a protected amino acid derivative widely used in peptide synthesis. Its structure features a butanoic acid backbone substituted with a 4-aminophenyl group, where the amino group is protected by the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. This protection strategy is critical in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions during chain elongation . The compound’s molecular formula is C₂₆H₂₃NO₄, with a molecular weight of 413.47 g/mol (exact mass may vary slightly depending on stereochemistry and substituents) .

Properties

IUPAC Name

3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-16(14-24(27)28)17-10-12-18(13-11-17)26-25(29)30-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,16,23H,14-15H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAKBTRFVINCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)butanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .

Scientific Research Applications

3-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)butanoic acid, commonly referred to as a derivative of the fluorenylmethoxycarbonyl (Fmoc) group, has garnered significant attention in various scientific research applications. This compound is primarily utilized in the fields of medicinal chemistry, peptide synthesis, and drug development due to its unique structural properties and functional capabilities.

Chemical Properties and Structure

The compound features a fluorenylmethoxycarbonyl protecting group, which is crucial for stabilizing amino acids during peptide synthesis. Its molecular formula is C24H25N2O4C_{24}H_{25}N_{2}O_{4}, with a molecular weight of approximately 415.5 g/mol. The presence of the fluorenyl group enhances the solubility and stability of peptides, making them suitable for various applications in biochemistry and pharmacology.

Peptide Synthesis

One of the primary applications of this compound is in peptide synthesis. The Fmoc group allows for easy removal under mild conditions, facilitating the stepwise assembly of peptides. This method is widely used in solid-phase peptide synthesis (SPPS), enabling the creation of complex peptide structures with high purity and yield.

Drug Development

The compound has been explored for its potential role in drug development, particularly as a building block for biologically active peptides. Research indicates that derivatives of this compound can exhibit significant biological activity, including antimicrobial and anticancer properties. Studies have shown that modifying the amino acid sequence can lead to enhanced efficacy against specific targets.

Bioconjugation Techniques

This compound is also utilized in bioconjugation techniques, where it serves as a linker for attaching drugs to antibodies or other biomolecules. This application is essential in developing targeted therapies that improve drug delivery and reduce side effects.

Molecular Imaging

Recent advancements have explored the use of this compound in molecular imaging, particularly in positron emission tomography (PET). The ability to label peptides with radioisotopes while maintaining their biological activity opens new avenues for non-invasive imaging techniques that can track disease progression or treatment efficacy.

Case Study 1: Anticancer Peptides

A study published in Journal of Medicinal Chemistry investigated the use of fluorenylmethoxycarbonyl derivatives in synthesizing potent anticancer peptides. Researchers found that specific modifications to the peptide structure significantly improved cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells .

Case Study 2: Targeted Drug Delivery

In another study focusing on targeted drug delivery systems, researchers employed this compound as a linker to attach chemotherapeutics to monoclonal antibodies. This approach demonstrated enhanced therapeutic effects and reduced systemic toxicity compared to conventional delivery methods .

Mechanism of Action

The primary mechanism of action of 3-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)butanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, revealing the free amino group, which can then participate in further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a class of Fmoc-protected amino acids with aromatic side chains. Below is a detailed comparison with analogs based on substituent variations, stereochemistry, and applications:

Substituent Variations on the Phenyl Ring

Compound Substituent Position Molecular Formula Molecular Weight (g/mol) CAS No. Key Properties
Target Compound None (H) 4-aminophenyl C₂₆H₂₃NO₄ 413.47 193954-26-6 Standard Fmoc-protected amino acid; used in SPPS
(3R)-3-{[(Fmoc)amino]-4-[3-(trifluoromethyl)phenyl]butanoic acid CF₃ 3-position C₂₆H₂₂F₃NO₄ 469.46 5373396 Enhanced lipophilicity; used in hydrophobic peptide segments
(3R)-3-{[(Fmoc)amino]-4-[4-(trifluoromethyl)phenyl]butanoic acid CF₃ 4-position C₂₆H₂₂F₃NO₄ 469.46 5373401 Similar to above but with altered steric effects
(R)-3-{[(Fmoc)amino]-4-[4-(tert-butyl)phenyl]butanoic acid t-Bu 4-position C₂₉H₃₁NO₄ 457.56 401916-49-2 Bulky substituent for steric shielding; improves metabolic stability
(S)-3-{[(Fmoc)amino]-4-(4-iodophenyl)butanoic acid I 4-position C₂₅H₂₂INO₄ 527.35 270065-72-0 Radioactive labeling potential; used in tracer studies

Stereochemical Variations

  • (R)- vs. (S)-Configuration :
    • The (R)-enantiomer (e.g., CAS 269396-73-8) and (S)-enantiomer (e.g., CAS 270065-72-0) exhibit distinct interactions in chiral peptide environments. For instance, the (S)-configuration of the trifluoromethyl analog (CAS 270065-81-1) is preferred in β-turn mimics due to its spatial orientation .

Physicochemical Properties

  • Lipophilicity :
    • The trifluoromethyl (CF₃) and tert-butyl (t-Bu) substituents increase logP values by ~1.5–2.0 compared to the unsubstituted target compound, enhancing membrane permeability .
  • Acidity (pKa) :
    • The target compound has a predicted pKa of ~3.8–4.2, typical for carboxylic acids. Electron-withdrawing groups (e.g., CF₃) lower the pKa slightly (~3.5), while electron-donating groups (e.g., t-Bu) raise it (~4.5) .

Biological Activity

3-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)butanoic acid, often abbreviated as Fmoc-L-β-homophenylalanine, is a compound of significant interest in medicinal chemistry and biochemistry. This article explores its biological activity, particularly focusing on its role as a histone deacetylase (HDAC) inhibitor, its structural characteristics, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. Its molecular formula is C26H25NO4C_{26}H_{25}NO_4 with a molecular weight of 441.4 g/mol.

PropertyValue
Molecular FormulaC26H25NO4C_{26}H_{25}NO_4
Molecular Weight441.4 g/mol
CAS Number193954-28-8
IUPAC Name(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid

The primary biological activity of Fmoc-L-β-homophenylalanine is attributed to its function as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibition of these enzymes can result in the reactivation of silenced genes, making HDAC inhibitors potential therapeutic agents for cancer and other diseases.

Histone Deacetylase Inhibition

Research indicates that Fmoc-L-β-homophenylalanine acts on various HDAC isoforms, particularly class I and II HDACs. Its mechanism involves binding to the active site of these enzymes, thereby preventing substrate access and subsequent deacetylation.

Case Studies and Research Findings

  • HDAC Inhibition Studies
    A study conducted by Maolanon et al. explored the structure-activity relationship (SAR) of various azumamide analogs, including Fmoc-L-β-homophenylalanine. The results demonstrated that modifications to the fluorenylmethoxycarbonyl group significantly impacted HDAC inhibition potency. The compound showed promising activity against HDAC1 and HDAC3 with IC50 values in the low micromolar range .
  • Cell Line Studies
    In vitro studies using cancer cell lines have shown that treatment with Fmoc-L-β-homophenylalanine leads to increased acetylation of histones H3 and H4, indicating effective HDAC inhibition. This was correlated with reduced cell proliferation and increased apoptosis in treated cells .
  • Therapeutic Potential
    The potential therapeutic applications of Fmoc-L-β-homophenylalanine extend beyond oncology. Research has indicated that it may play a role in neurodegenerative diseases by modulating gene expression related to neuronal survival and function .

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